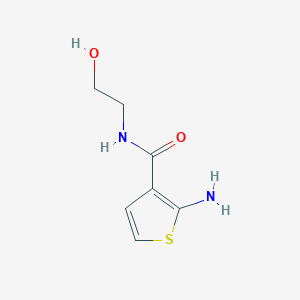
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone, also known as PTTM, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. PARP inhibitors, including PTTM, have shown promise in the treatment of various cancers, particularly those with BRCA mutations.
作用機序
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone is a potent inhibitor of PARP, which plays a crucial role in DNA repair mechanisms. PARP inhibitors, including 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone, work by blocking the activity of PARP, which leads to the accumulation of DNA damage in cancer cells. This accumulation of DNA damage eventually leads to cell death. Additionally, PARP inhibitors have also been shown to sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. This selectivity is due to the fact that cancer cells are more reliant on PARP for DNA repair than normal cells. 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has also been shown to induce apoptosis (cell death) in cancer cells, which further contributes to its anti-cancer effects.
実験室実験の利点と制限
One advantage of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has also been shown to sensitize cancer cells to other DNA-damaging agents, which could potentially enhance the effectiveness of current cancer treatments. However, one limitation of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone is its low solubility in water, which could limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone. One direction is to optimize the synthesis method to improve the yield and solubility of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone. Another direction is to investigate the potential of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the optimal dosing and administration of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone in vivo. Overall, 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has shown promise as a potential cancer therapy, and further research is needed to fully understand its potential.
合成法
The synthesis of 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-pyridinemethanol with thionyl chloride to form 2-pyridinemethanesulfonyl chloride. This intermediate is then reacted with morpholine to form 2-pyridinemethylmorpholine. The final step involves the reaction of 2-pyridinemethylmorpholine with piperidinone-5-carboxylic acid to form 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone. The overall yield of this synthesis method is around 30%.
科学的研究の応用
1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has shown potential in the treatment of various cancers, particularly those with BRCA mutations. BRCA mutations are known to cause defects in DNA repair mechanisms, which makes cancer cells more susceptible to PARP inhibitors. 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been shown to be effective in inhibiting the growth of BRCA-deficient cancer cells in vitro and in vivo. Additionally, 1-(2-pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has also shown promise in the treatment of other cancers, such as prostate cancer and glioblastoma.
特性
IUPAC Name |
1-(pyridin-2-ylmethyl)-5-(thiomorpholine-4-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-15-5-4-13(16(21)18-7-9-22-10-8-18)11-19(15)12-14-3-1-2-6-17-14/h1-3,6,13H,4-5,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXFMYSCKSGNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)N2CCSCC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridinylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6134203.png)
![1-(3-methoxybenzyl)-N-[(8-methoxy-2H-chromen-3-yl)methyl]-3-piperidinamine](/img/structure/B6134209.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6134230.png)
![1-[(4-bromophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B6134236.png)
![N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6134237.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]isonicotinamide](/img/structure/B6134253.png)

![(3-fluoro-4-methoxyphenyl)[1-(4-isopropoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B6134267.png)
![3-(4-fluorophenyl)-7-(2-methoxyethyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6134269.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6134272.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134274.png)
![N-{3-[(2-chlorobenzoyl)amino]-4-methylphenyl}-2-thiophenecarboxamide](/img/structure/B6134296.png)
![2-(2-methoxyethyl)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6134304.png)
![2-ethoxyethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B6134312.png)